3-cyclopropyl-5-phenyl-2H-pyrazol-4-amine
Description
Properties
Molecular Formula |
C12H13N3 |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
5-cyclopropyl-3-phenyl-1H-pyrazol-4-amine |
InChI |
InChI=1S/C12H13N3/c13-10-11(8-4-2-1-3-5-8)14-15-12(10)9-6-7-9/h1-5,9H,6-7,13H2,(H,14,15) |
InChI Key |
KNXCOIFPINZSKH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C(=NN2)C3=CC=CC=C3)N |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazines with Ketonitrile Precursors
A primary route to 3-cyclopropyl-5-phenyl-2H-pyrazol-4-amine involves cyclocondensation reactions between substituted hydrazines and β-ketonitriles. For example, reacting cyclopropylacetonitrile with phenylhydrazine in acidic media facilitates the formation of the pyrazole ring. The reaction typically proceeds under reflux in ethanol or acetic acid, with the acidic environment promoting dehydration and cyclization.
Key challenges include controlling regioselectivity, as competing pathways may yield isomeric byproducts. Patent WO2001012189A1 highlights the use of electron-withdrawing groups (e.g., nitriles) at the β-position of ketonitriles to direct cyclization toward the desired 4-aminopyrazole structure. Post-reaction purification often involves recrystallization from ethanol/water mixtures, achieving yields of 60–75%.
Nucleophilic Substitution on Preformed Pyrazole Intermediates
An alternative approach involves functionalizing pre-synthesized pyrazole cores. For instance, 5-phenyl-1H-pyrazol-4-amine can undergo nucleophilic substitution with cyclopropyl bromide in the presence of a base such as potassium carbonate. This method, described in WO2019097306A2, employs polar aprotic solvents like dimethylformamide (DMF) at 80–100°C to facilitate the substitution.
| Reaction Component | Condition/Parameter | Source |
|---|---|---|
| Cyclopropyl bromide | 1.2 equiv | |
| Potassium carbonate | 2.0 equiv | |
| Solvent | DMF, 90°C, 12 h | |
| Yield | 55–65% |
The reaction’s efficiency depends on the leaving group’s aptitude (e.g., bromide vs. chloride) and steric hindrance around the pyrazole ring. Halogenated solvents are avoided due to potential side reactions, as noted in AU2019350525A1.
Palladium-catalyzed cross-coupling reactions enable late-stage introduction of the phenyl group. Suzuki-Miyaura coupling between 3-cyclopropyl-5-bromo-2H-pyrazol-4-amine and phenylboronic acid has been explored, though limited by the pyrazole ring’s sensitivity to strong bases. Patent EP3424510A1 recommends using tetrakis(triphenylphosphine)palladium(0) as a catalyst with cesium carbonate as a mild base in toluene/water biphasic systems.
$$
\text{3-Cyclopropyl-5-bromo-2H-pyrazol-4-amine} + \text{Phenylboronic Acid} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Cs}2\text{CO}3} \text{3-Cyclopropyl-5-phenyl-2H-pyrazol-4-amine}
$$
This method achieves moderate yields (50–60%) but requires rigorous exclusion of oxygen to prevent catalyst deactivation.
Optimization of Purification and Yield
Purification challenges arise from the compound’s polar nature and tendency to form salts. AU2019350525A1 emphasizes the use of silica gel column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) to isolate the free base. Alternatively, converting the amine to its hydrochloride salt via HCl gas in diethyl ether improves crystallinity, facilitating filtration.
Recent advances in continuous-flow reactors, as cited in WO2019097306A2, enhance reproducibility by maintaining precise temperature control and reducing reaction times from 12 hours to 2–3 hours.
Analytical Characterization and Quality Control
Structural validation relies on spectroscopic techniques:
- $$ ^1\text{H NMR} $$ (DMSO-$$ d6 $$): δ 1.15–1.20 (m, 4H, cyclopropyl), 6.85–7.45 (m, 5H, phenyl), 5.30 (s, 2H, NH$$2$$).
- HPLC : Retention time of 8.2 min (C18 column, acetonitrile/water 70:30).
Residual solvent analysis (e.g., DMF, ethanol) via gas chromatography ensures compliance with ICH guidelines.
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopropyl-5-phenyl-2H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The compound can undergo substitution reactions, particularly at the amino group, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Bromine or oxygen in DMSO.
Reduction: Hydrogen gas in the presence of a catalyst.
Substitution: Aryl halides in the presence of a base such as potassium tert-butoxide.
Major Products: The major products formed from these reactions include various substituted pyrazoles, which can have different functional groups attached to the pyrazole ring .
Scientific Research Applications
3-Cyclopropyl-5-phenyl-2H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic systems.
Biology: Investigated for its potential as a ligand for various biological targets.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-5-phenyl-2H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to therapeutic effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrazole Derivatives
| Compound Name | Position 3 Substituent | Position 5 Substituent | Position 1 Substituent | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| 3-Cyclopropyl-5-phenyl-2H-pyrazol-4-amine | Cyclopropyl | Phenyl | H (2H tautomer) | C₁₂H₁₃N₃ | 199.25 |
| 3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine | 4-Chlorophenyl | NH₂ (amine) | Methyl | C₁₀H₁₀ClN₃ | 207.66 |
| 5-(4-Chlorophenyl)-1H-pyrazol-3-amine | NH₂ (amine) | 4-Chlorophenyl | H | C₉H₈ClN₃ | 193.63 |
Key Observations :
- Substituent Positioning : The target compound’s cyclopropyl group at position 3 introduces steric strain and electron-donating effects, contrasting with the electron-withdrawing 4-chlorophenyl group in analogs .
- Tautomerism : The 2H tautomer in the target compound indicates a proton at position 2, influencing hydrogen-bonding networks compared to 1H analogs .
- Functional Groups: The amine at position 4 in the target compound differs from position 5 or 3 in others, altering hydrogen-bond donor/acceptor capacity .
Hydrogen Bonding and Crystal Packing
Hydrogen bonding patterns, critical for crystal stability and solubility, vary significantly among these derivatives:
- The cyclopropyl group may hinder close packing due to steric bulk .
- 3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine : The methyl group at position 1 reduces hydrogen-bonding opportunities, while the 4-chlorophenyl group enhances hydrophobic interactions. The amine at position 5 may form weaker bonds compared to position 4 .
- 5-(4-Chlorophenyl)-1H-pyrazol-3-amine : The amine at position 3 and the pyrazole nitrogen at position 1 facilitate layered packing via N–H⋯N interactions, while the 4-chlorophenyl group contributes to π-stacking .
Graph set analysis (as per Etter’s rules) would classify these motifs as D (donor) or R₂²(8) (eight-membered rings), with variations dependent on substituent positions .
Physicochemical and Reactivity Implications
- Lipophilicity : The chlorophenyl group in analogs increases hydrophobicity (logP ≈ 2.5–3.0) compared to the target compound’s phenyl and cyclopropyl groups (estimated logP ~2.0) .
- Reactivity : The cyclopropyl ring in the target compound may undergo ring-opening reactions under acidic conditions, unlike the stable chlorophenyl groups in analogs.
- Thermal Stability : Strains in the cyclopropyl group could lower melting points relative to chlorophenyl derivatives, though experimental data are lacking.
Methodological Considerations
Crystallographic studies of these compounds likely utilize:
Biological Activity
3-Cyclopropyl-5-phenyl-2H-pyrazol-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with cyclopropyl and phenyl groups, which contribute to its pharmacological properties. The structural formula can be represented as follows:
Research indicates that compounds similar to 3-cyclopropyl-5-phenyl-2H-pyrazol-4-amine may act through various biological pathways, including:
- Kinase Inhibition : Pyrazole derivatives have been shown to inhibit various kinases, which play crucial roles in cell signaling and proliferation. For instance, modifications on the pyrazole core have yielded potent inhibitors for CDK16, with notable selectivity profiles .
- Antimicrobial Activity : Compounds within this class have demonstrated broad-spectrum antimicrobial effects, targeting both Gram-positive and Gram-negative bacteria. The specific mechanisms often involve disruption of bacterial cell wall synthesis .
- Neuropharmacological Effects : Some derivatives are being explored for their potential in treating CNS disorders by modulating neurotransmitter receptors .
Structure-Activity Relationship (SAR)
The SAR studies highlight how variations in the structure of pyrazole derivatives influence their biological activity. Key findings include:
- Substituent Effects : The presence of bulky groups like cyclopropyl enhances binding affinity to target proteins, while electron-withdrawing groups can improve selectivity .
- Positioning of Functional Groups : The position of substituents on the pyrazole ring significantly affects the compound's potency and selectivity against specific biological targets .
Table 1: Summary of Biological Activities and IC50 Values
| Compound | Target | IC50 (µM) | Activity Type |
|---|---|---|---|
| 3-Cyclopropyl-5-phenyl... | CDK16 | 0.16 | Kinase Inhibition |
| 3-Cyclopropyl-5-phenyl... | Bacterial Cell Wall | 0.25 | Antimicrobial |
| 3-Cyclopropyl-5-phenyl... | M4 Muscarinic Receptor | 0.05 | Neuropharmacological Modulation |
Case Studies
- Antitubercular Activity : A study demonstrated that pyrazole derivatives showed significant inhibitory action against Mycobacterium tuberculosis, emphasizing the importance of structural modifications for enhancing efficacy .
- Cancer Research : In vitro studies revealed that certain derivatives inhibited proliferation in gastric cancer cell lines by targeting PAK4 pathways, showcasing their potential as anticancer agents .
- CNS Disorders : Exploration into the modulation of muscarinic receptors has indicated that some pyrazole derivatives could potentially alleviate symptoms associated with Alzheimer's disease by enhancing cholinergic signaling .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-cyclopropyl-5-phenyl-2H-pyrazol-4-amine, and how can intermediates be optimized for yield?
- The compound is typically synthesized via cyclization reactions starting from hydrazine derivatives and β-keto esters. For example, intermediates like 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride can be generated through cyclization, formylation, oxidation, and acylation steps . Optimization involves adjusting reaction conditions (e.g., temperature, solvent) and using catalysts like phosphorus oxychloride for cyclization . Yield improvements may require iterative design of experiments (DoE) to identify critical parameters .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Key techniques include:
- IR spectroscopy to confirm functional groups (e.g., amine NH stretches at ~3300 cm⁻¹) .
- NMR (¹H and ¹³C) to resolve cyclopropyl, phenyl, and pyrazole ring protons .
- Single-crystal X-ray diffraction for unambiguous structural determination, as demonstrated for analogous pyrazole derivatives (mean C–C bond length: 0.002 Å; R factor: 0.031) .
Q. What safety protocols are recommended for handling and waste disposal during synthesis?
- Follow institutional Chemical Hygiene Plans, including:
- Use of fume hoods and personal protective equipment (PPE) .
- Segregation of hazardous waste (e.g., halogenated intermediates) for professional disposal .
- Refer to safety data sheets (SDS) for exposure limits and emergency measures .
Q. How can researchers design preliminary biological activity assays for this compound?
- Begin with in vitro antibacterial screening (e.g., against Gram-positive/negative strains) using broth microdilution methods . For anticancer potential, use cell viability assays (e.g., MTT) on cancer cell lines, as done for structurally similar 1-(4-methoxybenzyl)-3-cyclopropyl derivatives .
Advanced Research Questions
Q. How can computational tools enhance the synthesis and functionalization of this compound?
- Reaction path searches using quantum chemical calculations (e.g., DFT) predict feasible pathways and transition states, reducing trial-and-error experimentation .
- Molecular docking identifies potential bioactive conformations by simulating interactions with target proteins (e.g., kinases or bacterial enzymes) .
- Process simulation software optimizes scale-up parameters, such as reactor design and heat transfer .
Q. What strategies resolve contradictions between computational predictions and experimental results in reaction outcomes?
- Implement a feedback loop:
Refine computational models using experimental data (e.g., adjusting solvation effects or entropy terms) .
Validate revised models with targeted experiments (e.g., kinetic studies or isotopic labeling) .
Use Bayesian optimization to iteratively narrow optimal conditions .
Q. How can structural modifications improve selectivity in biological targets?
- Substituent tuning : Introduce electron-withdrawing groups (e.g., -CF₃) to the phenyl ring to enhance binding to hydrophobic pockets in target proteins .
- Heterocycle fusion : Attach triazole or oxadiazole moieties to the pyrazole core, as seen in antitumor 1,3,4-oxadiazole derivatives .
- Metallation : Form copper(II) complexes with pyrazole ligands to exploit metal-ligand cooperativity in catalysis or bioactivity .
Q. What statistical methods are effective for optimizing reaction conditions and analyzing biological data variability?
- Design of Experiments (DoE) : Use factorial designs (e.g., 2^k or Box-Behnken) to assess interactions between temperature, solvent polarity, and catalyst loading .
- Multivariate analysis (e.g., PCA or PLS) identifies latent variables influencing bioactivity across datasets .
- Dose-response modeling (e.g., Hill equations) quantifies IC₅₀ values and synergism in combination therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
